3-O-Methyl-D-glucosamine
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Overview
Description
3-O-Methyl-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar. This compound is known for its role as an inhibitor of N-acetylglucosamine kinase, an enzyme involved in the phosphorylation of glucose. Unlike glucokinase, which is unaffected by this hexosamine, this compound specifically inhibits glucose phosphorylation by N-acetylglucosamine kinase .
Preparation Methods
The synthesis of 3-O-Methyl-D-glucosamine typically involves the selective functionalization of the hydroxyl groups on D-glucosamine. One common method includes the acylation of the 3-hydroxyl group of a 4,6-O-benzylidene acetal protected N-acetyl glucosamine derivative. This process involves several steps, including methyl glucosidation, transacetalization with an appropriate aldehyde dimethyl acetal, deacetylation, and finally, reaction with bromoacetic acid .
Chemical Reactions Analysis
3-O-Methyl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-O-Methyl-D-glucosamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition, particularly N-acetylglucosamine kinase.
Medicine: Research has shown its potential in inhibiting glucose phosphorylation, which could have implications for metabolic studies.
Industry: It is used in the production of various biochemical products and as a precursor for other compounds
Mechanism of Action
The primary mechanism of action of 3-O-Methyl-D-glucosamine involves the inhibition of N-acetylglucosamine kinase. This enzyme catalyzes the phosphorylation of glucose, a key regulatory step in glucose metabolism. By inhibiting this enzyme, this compound affects the metabolic pathways involving glucose, potentially altering cellular processes .
Comparison with Similar Compounds
3-O-Methyl-D-glucosamine is unique compared to other similar compounds due to its specific inhibition of N-acetylglucosamine kinase. Similar compounds include:
Glucosamine: A naturally occurring amino sugar involved in the synthesis of glycosylated proteins and lipids.
N-Acetylglucosamine: Another derivative of glucosamine, commonly used in biochemical studies.
Alpha-Methyl-N-Acetyl-D-Glucosamine: A compound belonging to the class of N-acyl-alpha-hexosamines, used in various biochemical applications.
These compounds share structural similarities but differ in their specific biochemical roles and applications.
Properties
Molecular Formula |
C7H15NO5 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H15NO5/c1-13-7(4(8)2-9)6(12)5(11)3-10/h2,4-7,10-12H,3,8H2,1H3/t4-,5+,6+,7+/m0/s1 |
InChI Key |
BKEFOISBTUIXFQ-BDVNFPICSA-N |
Isomeric SMILES |
CO[C@H]([C@H](C=O)N)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
COC(C(C=O)N)C(C(CO)O)O |
Origin of Product |
United States |
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